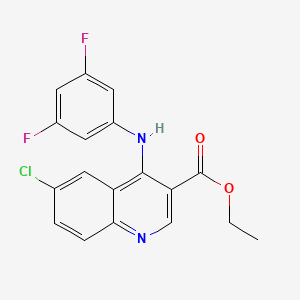

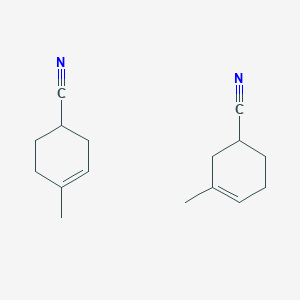

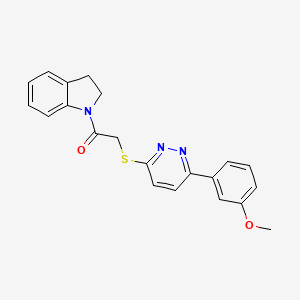

![molecular formula C21H17ClN2O3S B2892772 1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326853-61-5](/img/structure/B2892772.png)

1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinazolinone , a heterocyclic compound that has a wide spectrum of biological properties including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinazolinone derivatives are typically synthesized through a variety of methods .Scientific Research Applications

Antibacterial Applications

Research on substituted thienopyrimidines, including derivatives similar to the chemical structure , has shown potential antibacterial properties. The synthesis and evaluation of these compounds revealed that certain substitutions on the thienopyrimidine backbone could lead to significant antibacterial activity. The structural modifications and biological screenings of these derivatives underscore their potential as templates for developing new antibacterial agents (More et al., 2013).

Anticancer and Anti-inflammatory Agents

Another area of research interest includes the investigation into thienopyrimidine derivatives as anticancer and anti-inflammatory agents. The synthesis of novel compounds within this chemical class and their subsequent biological evaluation have indicated promising activity against certain cancer cell lines and inflammation models. These findings suggest that thienopyrimidine derivatives, by extension potentially including 1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, could be explored further for therapeutic applications in oncology and inflammatory diseases (Tolba et al., 2018).

Nonlinear Optical (NLO) Properties

The exploration of thienopyrimidine derivatives extends into the field of materials science, particularly in the study of nonlinear optical (NLO) properties. The structural characteristics of these compounds, including electron-donating and electron-withdrawing groups, significantly impact their NLO behavior. Such studies contribute to the development of novel materials for optoelectronic applications, indicating that derivatives of the given chemical structure may possess valuable electronic and optical properties conducive to technological advancements (Hussain et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-2-27-16-9-7-15(8-10-16)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-5-3-4-6-17(14)22/h3-12,18-19H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXZWBPYKDBEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

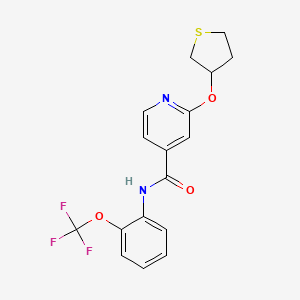

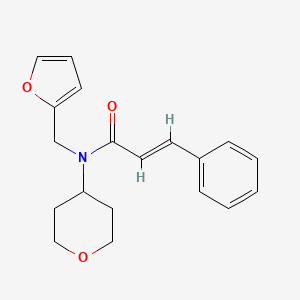

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)

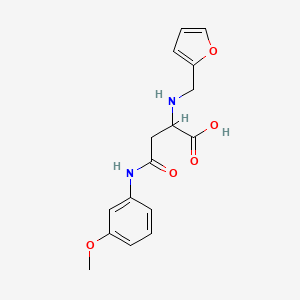

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

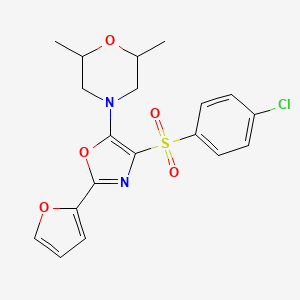

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)